3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 68310-32-7
VCID: VC18465020
InChI: InChI=1S/C14H22O6S2/c1-12(2)7-4-3-5-10-20-22(18,19)14-9-6-8-13(11-14)21(15,16)17/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,15,16,17)
SMILES:
Molecular Formula: C14H22O6S2
Molecular Weight: 350.5 g/mol

3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid

CAS No.: 68310-32-7

Cat. No.: VC18465020

Molecular Formula: C14H22O6S2

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid - 68310-32-7

Specification

CAS No. 68310-32-7
Molecular Formula C14H22O6S2
Molecular Weight 350.5 g/mol
IUPAC Name 3-(6-methylheptoxysulfonyl)benzenesulfonic acid
Standard InChI InChI=1S/C14H22O6S2/c1-12(2)7-4-3-5-10-20-22(18,19)14-9-6-8-13(11-14)21(15,16)17/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,15,16,17)
Standard InChI Key AGVKDMDEUHNXIQ-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCOS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzene ring substituted at the 1- and 3-positions with sulfonic acid groups (-SO₃H). The 3-position sulfonic acid group is further modified via an ether linkage to a 6-methylheptyl chain (-O-(CH₂)₅CH(CH₃)₂). This branched alkyl chain introduces steric bulk and hydrophobic character, contrasting with the hydrophilic sulfonic acid groups. The molecular formula is C₁₄H₂₂O₆S₂, with a molar mass of 374.45 g/mol.

The electronic effects of the sulfonic acid groups render the aromatic ring highly electron-deficient, directing electrophilic substitution reactions to meta positions relative to existing substituents. The 6-methylheptyl chain enhances solubility in nonpolar solvents, enabling applications in biphasic reaction systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid typically involves sequential sulfonation and etherification steps:

  • Sulfonation of Benzene: Initial sulfonation introduces the first sulfonic acid group via reaction with fuming sulfuric acid (H₂SO₄·SO₃), yielding benzenesulfonic acid .

  • Chlorosulfonation: The second sulfonic acid group is introduced at the 3-position using chlorosulfonic acid (ClSO₃H), forming 1,3-benzenedisulfonyl chloride .

  • Etherification: Reaction of 1,3-benzenedisulfonyl chloride with 6-methylheptanol in the presence of a base (e.g., KOH) substitutes one chloride with the 6-methylheptyl ether group.

  • Hydrolysis: The remaining sulfonyl chloride group is hydrolyzed to a sulfonic acid using aqueous NaOH, yielding the final product .

Key Reaction:

C6H5SO3H+ClSO3HC6H4(SO3H)2+HCl\text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})_2 + \text{HCl} C6H4(SO3Cl)2+C8H17OHKOHC6H4(SO3H)(SO3-O-C8H17)+KCl\text{C}_6\text{H}_4(\text{SO}_3\text{Cl})_2 + \text{C}_8\text{H}_{17}\text{OH} \xrightarrow{\text{KOH}} \text{C}_6\text{H}_4(\text{SO}_3\text{H})(\text{SO}_3\text{-O-C}_8\text{H}_{17}) + \text{KCl}

Optimization Challenges

The steric hindrance posed by the 6-methylheptyl group necessitates prolonged reaction times and elevated temperatures (~100°C) during etherification. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield by facilitating ion-pairing in biphasic systems .

Physicochemical Properties

Acidity and Solubility

The compound exhibits strong acidity due to its sulfonic acid groups, with a dissociation constant (pKa) of -1.8 to -2.2, comparable to trifluoromethanesulfonic acid. Its solubility profile is dualistic:

  • Hydrophilic: Miscible with water and polar solvents (e.g., ethanol, DMSO) via sulfonic acid groups.

  • Lipophilic: Soluble in hydrocarbons (e.g., hexane) due to the 6-methylheptyl chain.

Table 1: Comparative Solubility Data

SolventSolubility (g/100 mL)
Water85.2
Ethanol92.7
Hexane15.4
Dichloromethane8.9

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary mass loss attributed to desulfonation and ether cleavage. Differential scanning calorimetry (DSC) shows a glass transition temperature (TgT_g) of -15°C, indicative of flexible alkyl chain mobility .

Reactivity and Functional Behavior

Acid-Catalyzed Reactions

The compound serves as a Brønsted acid catalyst in esterifications, Friedel-Crafts alkylations, and peptide synthesis. Its low pKa enables proton donation even in weakly basic media, outperforming conventional acids like HCl.

Nucleophilic Substitution

The sulfonate group participates in nucleophilic displacement reactions. For example, reaction with thiols (RSH) yields thioether derivatives:

C6H4(SO3H)(SO3-O-C8H17)+RSHC6H4(SO3H)(S-R)+H2O\text{C}_6\text{H}_4(\text{SO}_3\text{H})(\text{SO}_3\text{-O-C}_8\text{H}_{17}) + \text{RSH} \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})(\text{S-R}) + \text{H}_2\text{O}

This reactivity is exploited in synthesizing surfactants and polymer precursors .

Oxidative Resistance

Like benzenesulfonic acid, the compound resists oxidation by strong agents (e.g., KMnO₄), retaining structural integrity under aerobic conditions. This stability enables use in oxidative reaction media .

Industrial and Scientific Applications

Surfactant Formulation

The amphiphilic structure enables micelle formation, with a critical micelle concentration (CMC) of 0.8 mM. Applications include:

  • Detergents: Enhances soil suspension in hard water.

  • Emulsion Polymerization: Stabilizes styrene-butadiene latexes.

Catalysis

As a recyclable acid catalyst, it facilitates biodiesel production via transesterification, achieving >95% conversion at 80°C.

Ion-Exchange Resins

Incorporation into polymer matrices (e.g., polystyrene) creates cation-exchange resins for water softening and metal recovery .

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